![molecular formula C10H14Cl2FN3 B1531123 [2-(5-Fluoro-1H-benzimidazol-2-il)etil]metilamina dihidrocloruro CAS No. 1268990-43-7](/img/structure/B1531123.png)
[2-(5-Fluoro-1H-benzimidazol-2-il)etil]metilamina dihidrocloruro
Descripción general
Descripción
“[2-(5-Fluoro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride” is a chemical compound with the CAS Number: 1268990-43-7 . It has a molecular weight of 266.15 and its IUPAC name is 2-(5-fluoro-1H-benzimidazol-2-yl)-N-methylethanamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12FN3.2ClH/c1-12-5-4-10-13-8-3-2-7(11)6-9(8)14-10;;/h2-3,6,12H,4-5H2,1H3,(H,13,14);2*1H . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the resources.Aplicaciones Científicas De Investigación
[2-(5-Fluoro-1H-benzimidazol-2-il)etil]metilamina dihidrocloruro: Un Análisis Exhaustivo de las Aplicaciones de la Investigación Científica
Actividad Antimicrobiana: Los derivados del benzimidazol, incluido el compuesto en cuestión, han mostrado una potente actividad antimicrobiana contra una variedad de patógenos. Por ejemplo, ciertos derivados han demostrado acciones inhibitorias contra Staphylococcus aureus y Mycobacterium tuberculosis . La eficacia del compuesto contra diferentes bacterias y hongos lo convierte en un activo valioso en el desarrollo de nuevos agentes antimicrobianos.
Investigación Antitumoral: Estos derivados también se están explorando por su potencial en los tratamientos contra el cáncer. Su capacidad para interactuar con objetivos biológicos relevantes para la proliferación y supervivencia de las células cancerosas los posiciona como candidatos prometedores para el desarrollo de fármacos contra el cáncer .
Ciencia de Materiales: En el campo de la ciencia de materiales, los derivados del benzimidazol se utilizan en quimiosensado, ingeniería de cristales y aplicaciones de fluorescencia. Sus propiedades únicas les permiten contribuir a los avances en materiales inteligentes y sensores .
Electrónica y Tecnología: Las propiedades electrónicas de los derivados del benzimidazol los hacen adecuados para su uso en diversas aplicaciones tecnológicas, incluida la conducción electrónica y como componentes en dispositivos electrónicos .
Agricultura: En la agricultura, estos compuestos se investigan por su posible uso como pesticidas o reguladores del crecimiento, ofreciendo un nuevo enfoque para la protección y el manejo de los cultivos .
Tintes y Pigmentos: Los derivados del benzimidazol sirven como intermediarios en la síntesis de tintes y pigmentos, proporcionando un espectro de colores para aplicaciones industriales y artísticas .
Ciencia de la Corrosión: Estos compuestos han encontrado uso en la ciencia de la corrosión debido a su capacidad para actuar como inhibidores de la corrosión, lo cual es crucial para proteger los materiales contra la degradación .
Catálisis Asimétrica: Por último, los derivados del benzimidazol se emplean como ligandos en la catálisis asimétrica, facilitando la producción de moléculas quirales que son importantes en los productos farmacéuticos .
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, have been associated with diverse anticancer activities . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .
Mode of Action
Benzimidazole derivatives have been found to interact with their targets in a variety of ways, contributing to their anticancer activity . The presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold has been found to influence the anticancer activity .
Biochemical Pathways
Benzimidazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that benzimidazole derivatives have been studied for their bioavailability, safety, and stability profiles .
Result of Action
Benzimidazole derivatives have been associated with a wide range of biological activities, suggesting that they may have multiple molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
[2-(5-Fluoro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to bind to specific enzyme active sites, potentially inhibiting or modulating their activity. For instance, it may interact with kinases, which are enzymes that play a crucial role in phosphorylation processes. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s specificity and affinity for its targets .
Cellular Effects
The effects of [2-(5-Fluoro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride on cellular processes are diverse and depend on the cell type and experimental conditions. This compound can influence cell signaling pathways by modulating the activity of key signaling molecules such as kinases and phosphatases. Additionally, it may affect gene expression by interacting with transcription factors or epigenetic regulators. These interactions can lead to changes in cellular metabolism, proliferation, and apoptosis, highlighting the compound’s potential as a tool for studying cellular functions .
Molecular Mechanism
At the molecular level, [2-(5-Fluoro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride exerts its effects through specific binding interactions with biomolecules. The compound’s fluorine atom and benzimidazole ring are critical for its binding affinity and specificity. It can inhibit enzyme activity by occupying the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. Additionally, the compound may induce changes in gene expression by interacting with DNA or chromatin-modifying enzymes, leading to alterations in transcriptional activity .
Dosage Effects in Animal Models
In animal models, the effects of [2-(5-Fluoro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride vary with dosage. At lower doses, the compound may exhibit minimal toxicity and effectively modulate target pathways. Higher doses can lead to adverse effects, including toxicity and off-target interactions. Threshold effects are often observed, where a specific dosage range is required to achieve the desired biological activity without causing significant harm. These dosage-dependent effects are essential for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
[2-(5-Fluoro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can alter the compound’s activity, stability, and excretion. Understanding these pathways is critical for predicting the compound’s behavior in biological systems and optimizing its use in research .
Transport and Distribution
The transport and distribution of [2-(5-Fluoro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride within cells and tissues are influenced by its physicochemical properties. The compound may be transported across cell membranes via passive diffusion or active transport mechanisms involving specific transporters or binding proteins. Once inside the cell, it can localize to various compartments, including the cytoplasm, nucleus, and organelles, depending on its interactions with cellular components. These distribution patterns are important for understanding the compound’s cellular effects and optimizing its delivery in experimental settings .
Subcellular Localization
The subcellular localization of [2-(5-Fluoro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride is determined by its targeting signals and post-translational modifications. The compound may be directed to specific organelles such as the mitochondria, endoplasmic reticulum, or lysosomes, where it can exert its effects on cellular functions. These localization patterns are influenced by the compound’s interactions with targeting proteins and its ability to undergo modifications such as phosphorylation or ubiquitination. Understanding these localization mechanisms is essential for elucidating the compound’s mode of action and optimizing its use in research .
Propiedades
IUPAC Name |
2-(6-fluoro-1H-benzimidazol-2-yl)-N-methylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3.2ClH/c1-12-5-4-10-13-8-3-2-7(11)6-9(8)14-10;;/h2-3,6,12H,4-5H2,1H3,(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTELGFSPFSHIRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NC2=C(N1)C=C(C=C2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










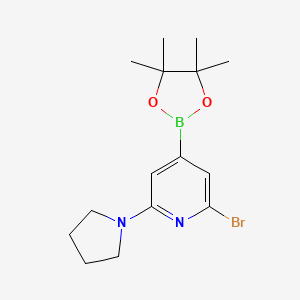
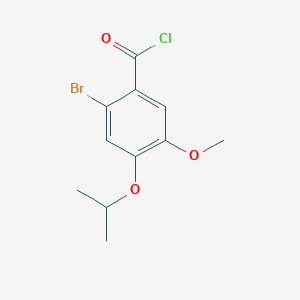
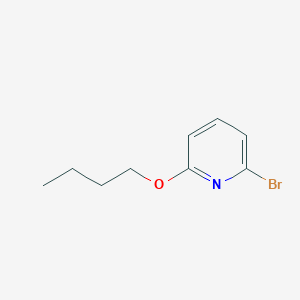
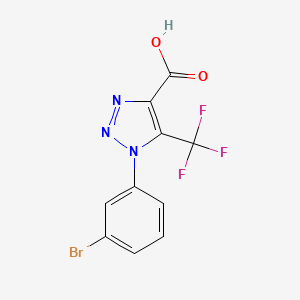
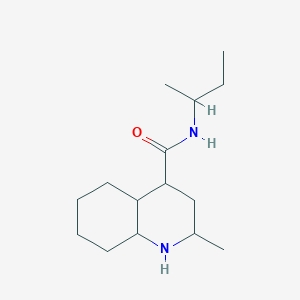
![(4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid](/img/structure/B1531062.png)
